(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
Overview
Description
“(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C6H8O4 . It is a derivative of cyclopropanecarboxylic acid .
Synthesis Analysis
The synthesis of cyclopropane-containing amino acids, such as “this compound”, has been a topic of interest for researchers . The modern approaches to the synthesis of these amino acids include the formation of the cyclopropane ring in combination with the chemical transformations of functional groups present in the compound into amino acid fragments .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(=O)[C@H]1C@@H=O)C1
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 144.13 .Scientific Research Applications
Polymer Synthesis
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid has been utilized in the synthesis of polymerizable cyclic monomers, contributing to advancements in polymer science. Moszner et al. (1999) demonstrated the synthesis of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, which resulted in hard, transparent, crosslinked polymers upon radical polymerization. This work signifies the potential of such compounds in developing novel polymeric materials (Moszner, Zeuner, Völkel, Fischer, & Rheinberger, 1999).
Stereoselective Synthesis
In the context of organic synthesis, the compound has shown utility in stereoselective synthesis. Yun et al. (2003) explored its use in the iron-mediated preparation of vinylcyclopropanecarboxylates, highlighting its role in achieving desired stereochemical outcomes in synthetic pathways (Yun, Godula, Cao, & Donaldson, 2003).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been synthesized for potential therapeutic applications. For instance, Cetina et al. (2004) reported the synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, indicating the relevance of this compound in the development of new pharmaceutical agents (Cetina, Džolić, Mrvoš-sermek, Hergold-Brundić, Nagl, & Mintas, 2004).
Environmental Studies
The compound's derivatives have been investigated in environmental studies as well. Silva et al. (2013) studied the environmental exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester, a related compound, in U.S. adults. Such studies are crucial for understanding the impact of chemical compounds on human health and the environment (Silva, Jia, Samandar, Preau, & Calafat, 2013).
Future Directions
Cyclopropane-containing amino acids, such as “(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid”, have attracted attention due to their high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . They have potential applications in the design of new classes of antiviral agents .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid . These factors could include pH, temperature, presence of other molecules, and the specific environment within the body where the compound is active.
Properties
IUPAC Name |
(1R,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAJLZEAOBJIV-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52920-02-2 | |
Record name | rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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